N-(3,6-dihydro-2H-pyran-5-ylmethyl)-5,6-dimethyl-1,2,4-triazin-3-amine
Description
N-(3,6-dihydro-2H-pyran-5-ylmethyl)-5,6-dimethyl-1,2,4-triazin-3-amine is a synthetic organic compound characterized by its unique structure, which includes a pyran ring and a triazine moiety
Properties
IUPAC Name |
N-(3,6-dihydro-2H-pyran-5-ylmethyl)-5,6-dimethyl-1,2,4-triazin-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O/c1-8-9(2)14-15-11(13-8)12-6-10-4-3-5-16-7-10/h4H,3,5-7H2,1-2H3,(H,12,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVEBRNKSBWYVCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NC(=N1)NCC2=CCCOC2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,6-dihydro-2H-pyran-5-ylmethyl)-5,6-dimethyl-1,2,4-triazin-3-amine typically involves a multi-step process:
Formation of the Pyran Ring: The initial step involves the preparation of the 3,6-dihydro-2H-pyran-5-ylmethyl intermediate. This can be achieved through the acid-catalyzed cyclization of a suitable precursor, such as 4-hydroxybutanal.
Triazine Ring Formation: The next step involves the synthesis of the 5,6-dimethyl-1,2,4-triazine core. This can be accomplished through the reaction of appropriate nitriles or amidines under cyclization conditions.
Coupling Reaction: Finally, the pyran intermediate is coupled with the triazine core using a suitable coupling agent, such as a carbodiimide or a phosphonium salt, under mild conditions to yield the target compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3,6-dihydro-2H-pyran-5-ylmethyl)-5,6-dimethyl-1,2,4-triazin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the triazine ring are replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
N-(3,6-dihydro-2H-pyran-5-ylmethyl)-5,6-dimethyl-1,2,4-triazin-3-amine has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in cancer research due to its ability to inhibit specific enzymes involved in DNA repair.
Materials Science: It is explored for use in the development of novel materials with unique electronic or optical properties.
Biological Studies: The compound is used in studies related to enzyme inhibition and protein interactions, providing insights into cellular processes and disease mechanisms.
Mechanism of Action
The mechanism by which N-(3,6-dihydro-2H-pyran-5-ylmethyl)-5,6-dimethyl-1,2,4-triazin-3-amine exerts its effects involves the inhibition of specific molecular targets. For instance, it may inhibit DNA polymerase theta (Polθ), an enzyme implicated in DNA repair processes . By binding to the active site of Polθ, the compound prevents the enzyme from performing its function, leading to the accumulation of DNA damage in cancer cells and potentially inducing cell death.
Comparison with Similar Compounds
Similar Compounds
- **N-(3,6-dihydro-2H-pyran-5-ylmethyl)-1-[(2R)-1-methylsulfonylpyrrolidin-2-yl]methanamine
- **4-(4-chlorophenyl)-5,6-dihydro-2H-pyran-3-ylmethyl derivatives
Uniqueness
N-(3,6-dihydro-2H-pyran-5-ylmethyl)-5,6-dimethyl-1,2,4-triazin-3-amine stands out due to its specific structural features, such as the combination of a pyran ring and a triazine moiety, which confer unique chemical and biological properties. Its ability to inhibit Polθ distinguishes it from other compounds with similar structures but different biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
